1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Hydrazine-coupled pyrazoles were successfully synthesized . The synthesis of similar compounds often involves reactions with various reagents under controlled conditions .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions during their synthesis . The exact reactions would depend on the specific compound and the reagents used.
Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant activity against Leishmania aethiopica and Plasmodium berghei, which are the pathogens responsible for these diseases . The compound’s efficacy surpasses that of standard drugs, making it a promising candidate for further drug development.
Agriculture: Pest Control and Plant Protection
While specific data on the use of this compound in agriculture is not readily available, pyrazole derivatives are commonly explored for their pesticidal properties. They may serve as a basis for developing new agrochemicals to protect crops from pests and diseases .
Material Science: Synthesis of Novel Polymers
Compounds like 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be used as monomers or cross-linking agents in the synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials in various industries .
Environmental Science: Analytical Methods for Pollutant Detection
Pyrazole derivatives are often used in environmental science as analytical reagents. They can be part of sensors and assays designed to detect environmental pollutants and monitor ecological health .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme interactions due to its structural similarity to known biochemical moieties. It may act as an inhibitor or activator in enzymatic assays, helping to elucidate metabolic pathways .
Pharmacology: Neurological Research
Derivatives of pyrazole are known to impact neurological pathways and can be used in the study of neurodegenerative diseases like Parkinson’s disease. They can serve as a tool to understand the biochemistry of neurological disorders and the development of therapeutic agents .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, such compounds are valuable for developing chromatographic methods and spectroscopic analysis techniques. They can be used as standards or to calibrate instruments for precise measurements .
Synthetic Chemistry: Building Blocks for Complex Molecules
Finally, in synthetic chemistry, this compound is a versatile building block. It can be used to construct complex molecules for various applications, ranging from small molecule drugs to large biomolecules .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may target the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes that inhibit the growth or survival of the targeted organisms .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .
Result of Action
The result of the action of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride is the inhibition of the growth or survival of Leishmania and Plasmodium species, as evidenced by its potent antileishmanial and antimalarial activities . This leads to a reduction in the severity of the diseases caused by these parasites.
Future Directions
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLWKYWOZLEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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